Zinc selenide

Catalog No.
S591054
CAS No.
1315-09-9
M.F
ZnSe
SeZn
M. Wt
144.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc selenide

CAS Number

1315-09-9

Product Name

Zinc selenide

IUPAC Name

selanylidenezinc

Molecular Formula

ZnSe
SeZn

Molecular Weight

144.4 g/mol

InChI

InChI=1S/Se.Zn

InChI Key

SBIBMFFZSBJNJF-UHFFFAOYSA-N

SMILES

[Zn]=[Se]

Synonyms

zinc selenide

Canonical SMILES

[Zn]=[Se]

The exact mass of the compound Zinc selenide (ZnSe) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Zinc Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zinc selenide (ZnSe) is a wide-bandgap II-VI semiconductor (Eg ≈ 2.7 eV) and a critical optical material renowned for its exceptionally broad transmission range from the visible (0.5 µm) deep into the long-wave infrared (LWIR, up to 21.0 µm). Manufactured primarily via chemical vapor deposition (CVD) to achieve high-purity polycrystalline structures, ZnSe exhibits an ultra-low bulk absorption coefficient, particularly at the 10.6 µm wavelength [1]. Beyond its established role in high-power infrared optics and thermal imaging, ZnSe is increasingly procured as a non-toxic, RoHS-compliant alternative to heavy-metal chalcogenides in the synthesis of quantum dots and blue-green optoelectronic devices[2]. Its combination of visible-light transparency, high refractive index, and favorable electronic mobility makes it a highly effective material for advanced photonic and semiconductor manufacturing workflows.

Generic substitution of Zinc selenide with closely related in-class materials compromises system performance or regulatory compliance. In high-power CO2 laser systems, replacing ZnSe with Zinc sulfide (ZnS) leads to severe thermal lensing and component failure, as ZnS possesses a significantly higher absorption coefficient at 10.6 µm and its transmission drops sharply beyond 12 µm [1]. Conversely, substituting ZnSe with Germanium (Ge) for long-wave infrared (LWIR) applications sacrifices visible-light transparency, rendering standard HeNe visible alignment lasers useless and complicating optical path calibration [2]. In the realm of semiconductor nanocrystals, utilizing Cadmium selenide (CdSe) instead of ZnSe achieves high quantum yields but introduces severe heavy-metal toxicity, violating RoHS directives and preventing commercialization in consumer displays and biomedical applications[3].

Ultra-Low Bulk Absorption for High-Power CO2 Lasers

For industrial CO2 laser optics operating at 10.6 µm, material absorption dictates the thermal lensing effect and ultimate damage threshold. CVD-grown Zinc selenide demonstrates a remarkably low bulk absorption coefficient of ~0.0005 cm⁻¹ at 10.6 µm[1]. In contrast, Zinc sulfide (ZnS) exhibits significantly higher absorption at this wavelength, as its transmission window effectively closes near 12–14 µm [2]. This quantitative advantage ensures that ZnSe lenses and windows can withstand high continuous-wave (CW) laser power without deforming or fracturing.

Evidence DimensionBulk Absorption Coefficient at 10.6 µm
Target Compound Data~0.0005 cm⁻¹ (ZnSe)
Comparator Or BaselineSignificantly higher absorption; transmission drops sharply >12 µm (ZnS)
Quantified DifferenceOrders of magnitude lower absorption at 10.6 µm for ZnSe
ConditionsCVD-grown polycrystalline materials evaluated at 10.6 µm (CO2 laser emission)

Procuring ZnSe over ZnS is mandatory for high-power CO2 laser optics to prevent thermal failure and maintain beam integrity.

Visible-to-LWIR Multispectral Transmission

Optical systems often require materials that transmit both visible light for alignment and Long-Wave Infrared (LWIR) for thermal imaging. Zinc selenide provides a broad transmission range from 0.5 µm to 21.0 µm, encompassing both the visible spectrum (allowing 632.8 nm HeNe laser transmission) and the LWIR band [1]. Germanium (Ge), a common LWIR comparator, transmits from 2.0 µm to 23.0 µm but is entirely opaque to visible light [2]. This makes ZnSe highly suited for complex optical assemblies where visible alignment of invisible IR beams is required.

Evidence DimensionOptical Transmission Range
Target Compound Data0.5 µm to 21.0 µm (transmits visible light)
Comparator Or Baseline2.0 µm to 23.0 µm (Ge - opaque to visible light)
Quantified DifferenceZnSe extends 1.5 µm further into the visible/NIR spectrum compared to Ge
ConditionsStandard optical window thickness at room temperature

ZnSe allows engineers to use standard visible lasers to align complex thermal imaging or CO2 laser systems, which is impossible with Germanium.

Bandgap Suitability for Blue-Green Optoelectronics

In the development of short-wavelength light-emitting diodes (LEDs) and laser diodes, the intrinsic bandgap of the semiconductor is the primary selection criterion. Zinc selenide features a room-temperature bandgap of approximately 2.70 eV, which corresponds directly to blue-green light emission [1]. Its closest chemical analog, Zinc sulfide (ZnS), possesses a much wider bandgap of ~3.60 to 3.85 eV, restricting its intrinsic emission to the ultraviolet (UV) spectrum unless heavily doped [2]. Consequently, ZnSe is the preferred precursor for direct blue-green optoelectronic applications.

Evidence DimensionRoom-Temperature Bandgap (Eg)
Target Compound Data~2.70 eV (ZnSe)
Comparator Or Baseline~3.60 - 3.85 eV (ZnS)
Quantified Difference~0.9 - 1.15 eV narrower bandgap for ZnSe
ConditionsIntrinsic bulk semiconductor at 298 K

ZnSe provides the exact bandgap required for blue-green emission profiles, avoiding the complex doping required if using wider-bandgap ZnS.

RoHS Compliance in Quantum Dot Formulations

The commercialization of quantum dot (QD) displays and biomedical probes is heavily regulated by the Restriction of Hazardous Substances (RoHS) directive. Cadmium selenide (CdSe) has historically been the standard for high-efficiency QDs, but it contains highly toxic cadmium, strictly limited to <100 ppm by RoHS [1]. Zinc selenide (ZnSe) serves as a critical, non-toxic alternative—either as a core material for blue/UV QDs or as a wide-bandgap passivating shell (e.g., InP/ZnSe/ZnS architectures)—enabling the production of heavy-metal-free, fully compliant commercial nanomaterials without sacrificing exciton confinement[2].

Evidence DimensionRegulatory Heavy-Metal Limit (RoHS)
Target Compound Data0 ppm Cadmium (ZnSe is intrinsically RoHS compliant)
Comparator Or BaselineContains Cadmium, restricted to <100 ppm (CdSe)
Quantified DifferenceComplete elimination of restricted Group 12 heavy metals (Cd)
ConditionsCommercial quantum dot synthesis for consumer electronics and biomedical use

Procuring ZnSe instead of CdSe is legally required to meet RoHS directives for global consumer display and lighting markets.

High-Power CO2 Laser Optics

Due to its ultra-low absorption coefficient at 10.6 µm and high thermal shock resistance, ZnSe is a primary material for manufacturing lenses, output couplers, and beam splitters in industrial CO2 laser cutting and welding systems[1].

Multispectral and FLIR Thermal Imaging Windows

ZnSe's broad transmission range (0.5 µm to 21.0 µm) makes it a highly utilized window material for Forward Looking Infrared (FLIR) systems and multispectral imaging devices that require both thermal detection capabilities and visible-light optical alignment [2].

RoHS-Compliant Quantum Dot Shells and Cores

As a non-toxic, wide-bandgap semiconductor, ZnSe is heavily procured for the synthesis of heavy-metal-free quantum dots. It is frequently used as a passivating shell over Indium Phosphide (InP) cores to confine excitons and boost quantum yields while maintaining strict RoHS compliance for commercial displays [3].

Blue-Green Optoelectronic Devices

Leveraging its intrinsic ~2.70 eV bandgap, ZnSe is utilized as a foundational substrate and active layer in the fabrication of short-wavelength light-emitting diodes (LEDs) and laser diodes operating in the blue-green spectral region [4].

Physical Description

DryPowder, PelletsLargeCrystals, WetSolid; OtherSolid

UNII

OWX23150D5

GHS Hazard Statements

Aggregated GHS information provided by 325 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (99.69%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (99.69%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.69%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

1315-09-9

Wikipedia

Zinc selenide

General Manufacturing Information

All other basic inorganic chemical manufacturing
Computer and electronic product manufacturing
Zinc selenide (ZnSe): ACTIVE

Dates

Last modified: 08-15-2023

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